![molecular formula C22H24FN3O2 B10893338 N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide](/img/structure/B10893338.png)
N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a hydrazone functional group, which is known for its versatility in forming stable complexes with metals and other organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE typically involves the reaction of 4-fluorobenzoyl chloride with an appropriate hydrazone precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl~3~) or aluminum chloride (AlCl~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazone group typically yields azo compounds, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of N1-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth. The hydrazone group plays a crucial role in binding to these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: Another hydrazone derivative with anticancer properties.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial activity and similar structural features.
Uniqueness
N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE is unique due to its specific combination of a fluorobenzamide moiety with a cyclohexylcarbonyl hydrazone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C22H24FN3O2 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-[3-[(E)-N-(cyclohexanecarbonylamino)-C-methylcarbonimidoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H24FN3O2/c1-15(25-26-22(28)16-6-3-2-4-7-16)18-8-5-9-20(14-18)24-21(27)17-10-12-19(23)13-11-17/h5,8-14,16H,2-4,6-7H2,1H3,(H,24,27)(H,26,28)/b25-15+ |
Clé InChI |
GXUIOVXMKCGCEW-MFKUBSTISA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1CCCCC1)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC(=NNC(=O)C1CCCCC1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B10893265.png)
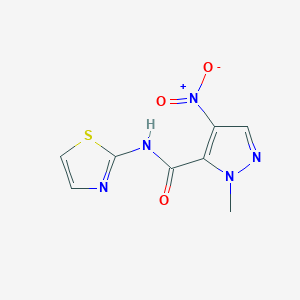
![2-[(4-chlorophenyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B10893269.png)

![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one](/img/structure/B10893278.png)
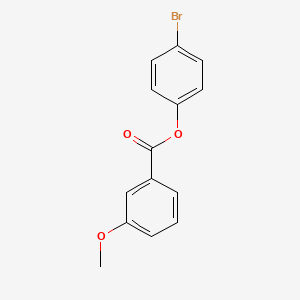
![1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)](/img/structure/B10893288.png)
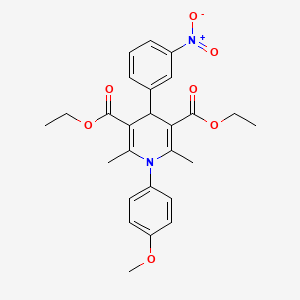
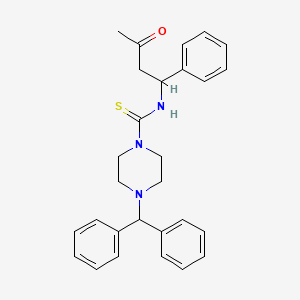
![4-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl benzoate](/img/structure/B10893303.png)
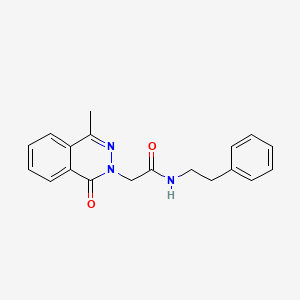
![4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893316.png)
![(4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone](/img/structure/B10893329.png)
![5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10893331.png)
